2-Acetamidoisonicotinoyl azide
Description
Significance of Acyl Azides as Synthetic Intermediates in Organic Chemistry
Acyl azides are highly valuable reagents in organic chemistry primarily due to their role in carbon-nitrogen bond formation. Current time information in Bangalore, IN.bldpharm.com Their most prominent application is in the Curtius rearrangement , a thermal or photochemical decomposition that converts the acyl azide (B81097) into an isocyanate (R-N=C=O) with the loss of nitrogen gas. researchgate.netmdpi.com This rearrangement is a cornerstone of organic synthesis because the resulting isocyanate is a versatile intermediate that can be readily converted into various nitrogen-containing functional groups. universiteitleiden.nl
For instance, reacting the isocyanate with:
Water leads to the formation of a primary amine after the decomposition of an intermediate carbamic acid. wikipedia.org
Alcohols yields carbamates (urethanes). researchgate.net
Amines produces ureas. universiteitleiden.nl
The Curtius rearrangement proceeds with complete retention of the stereochemical configuration of the migrating group, making it a powerful tool in the synthesis of complex and chiral molecules, including pharmaceuticals and natural products. researchgate.netmdpi.com Beyond this rearrangement, acyl azides are used in the synthesis of amides, peptides, and a diverse range of nitrogen-containing heterocycles. bldpharm.comnih.gov They can be prepared from several starting materials, most commonly from the reaction of acid chlorides or mixed anhydrides with an azide salt, such as sodium azide. nih.gov
Overview of Pyridine-Derived Azides and their Synthetic Utility
Pyridine (B92270) and its derivatives are fundamental heterocyclic scaffolds found in a vast number of pharmaceuticals, agrochemicals, and materials. The introduction of an azide functional group onto a pyridine ring creates a pyridine-derived azide, a building block with significant synthetic potential. ajrconline.org These compounds serve as precursors for constructing more complex fused heterocyclic systems. mdpi.comnih.gov
For example, pyridine azides are used in the synthesis of:
Imidazo[1,2-a]pyridines : These fused bicyclic systems are present in numerous bioactive compounds and can be accessed using azide-functionalized intermediates. ucsb.edu
Triazolo-pyridines : Through cyclization reactions, pyridine-derived azides can form fused triazole rings, leading to novel heterocyclic systems. sigmaaldrich.cn
Aminopyridines : The azide group can be reduced to an amino group, providing a route to substituted aminopyridines, which are important pharmacophores. mdpi.com
The reactivity of the azide group allows for its participation in cycloaddition reactions (like "click chemistry") and rearrangements, making pyridine-derived azides versatile platforms for creating diverse molecular architectures. ucsb.edursc.org
Historical Development of Azide Chemistry and Rearrangement Reactions
The history of azide chemistry is intrinsically linked to the discovery of the Curtius rearrangement by German chemist Theodor Curtius in 1885. researchgate.netmdpi.com His work demonstrated that acyl azides could be thermally decomposed to produce isocyanates, providing a new method for synthesizing amines from carboxylic acid derivatives. universiteitleiden.nlchemeo.com This discovery was a significant milestone, expanding the toolkit available to organic chemists for introducing nitrogen into molecules. researchgate.net
Initially, the mechanism of the Curtius rearrangement was thought to be a two-step process involving the formation of a highly reactive acyl nitrene intermediate. universiteitleiden.nl However, subsequent research and thermodynamic calculations have provided strong evidence that the thermal rearrangement is a concerted process, where the migration of the R-group occurs simultaneously with the expulsion of nitrogen gas, thus avoiding a discrete nitrene intermediate. mdpi.com This concerted mechanism accounts for the reaction's characteristic retention of stereochemistry. mdpi.com Over the decades, the Curtius rearrangement has been refined and widely applied in the total synthesis of complex natural products and pharmaceuticals. universiteitleiden.nl
Detailed Research Findings and Data for 2-Acetamidoisonicotinoyl Azide
Despite the rich chemistry of its parent classes, specific research devoted exclusively to this compound is not extensively documented in publicly available scientific literature. The compound is listed in chemical supplier catalogs, confirming its synthesis and commercial availability. However, detailed studies on its unique reactivity, specific synthetic applications, or comprehensive characterization data are not readily found in the searched databases.
The data available is limited to its identification.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Compound Name | This compound | - |
| CAS Number | 179554-64-4 | bldpharm.com |
| Molecular Formula | C₈H₇N₅O₂ | Calculated |
| Molecular Weight | 205.18 g/mol | Calculated |
Note: Molecular Formula and Molecular Weight are calculated based on the known structure. No experimental research data was found in the conducted searches.
Structure
3D Structure
Properties
Molecular Formula |
C8H7N5O2 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-acetamidopyridine-4-carbonyl azide |
InChI |
InChI=1S/C8H7N5O2/c1-5(14)11-7-4-6(2-3-10-7)8(15)12-13-9/h2-4H,1H3,(H,10,11,14) |
InChI Key |
JQWNYXNKRHKGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Acetamidoisonicotinoyl Azide and Analogous Acyl Azides
Preparation of Acyl Azides via Nucleophilic Acyl Substitution
Nucleophilic acyl substitution represents a cornerstone for the synthesis of acyl azides. raco.cat These methods typically involve the displacement of a leaving group on a carboxylic acid derivative by an azide (B81097) ion source.
From Acyl Halides and Azide Salts
The reaction between acyl halides, most commonly acyl chlorides, and an azide salt is a traditional and widely employed method for synthesizing acyl azides. wikipedia.orgorganic-chemistry.org This reaction is typically conducted with alkali metal azides like sodium azide (NaN₃). google.com The process involves the nucleophilic attack of the azide ion on the electrophilic carbonyl carbon of the acyl halide, leading to the displacement of the halide ion.
The choice of solvent is crucial for the success of this reaction. Acetonitrile has been identified as a particularly effective solvent, as it is anhydrous and helps to avoid side reactions that can occur in aqueous systems. google.com The use of a polymeric reagent, cross-linked poly(N-methyl-4-vinylpyridinium) azide ion, has also been reported to efficiently produce acyl azides from acyl halides under heterogeneous conditions at room temperature. raco.cat
A key consideration in this synthesis is the potential for the Curtius rearrangement, a thermal decomposition of the acyl azide to an isocyanate. organic-chemistry.org However, by carefully controlling the reaction conditions, the acyl azide can be isolated. wikipedia.org For instance, the formation of 3-bromopropionyl azide from its corresponding acid chloride has been achieved by utilizing the dimethyl formamide–acyl halide complex. cdnsciencepub.com
Table 1: Synthesis of Acyl Azides from Acyl Halides
| Acyl Halide | Azide Source | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Octanoyl chloride | Sodium Azide | Acetonitrile | Good to Excellent | google.com |
| Sebacoyl chloride | Sodium Azide | Acetonitrile | Good to Excellent | google.com |
| Nα-Fmoc-peptide acid chloride | Sodium Azide | Not specified | 75-92 | raco.cat |
This table presents examples of acyl azide synthesis from acyl halides, illustrating the versatility of this method.
From Carboxylic Anhydrides and Azide Donors
Carboxylic anhydrides serve as another class of substrates for the synthesis of acyl azides. wikipedia.org Similar to acyl halides, they react with azide donors, such as sodium azide or trimethylsilyl (B98337) azide, to yield the corresponding acyl azide. wikipedia.org The reaction mechanism involves the nucleophilic attack of the azide on one of the carbonyl groups of the anhydride (B1165640), leading to the cleavage of the anhydride linkage. This method is a viable alternative, especially for peptides with acid-labile protecting groups. raco.cat
Direct Conversion from Carboxylic Acids using Azide Reagents
The direct conversion of carboxylic acids to acyl azides is a highly efficient and widely used one-pot procedure that avoids the need to first prepare more reactive derivatives like acyl chlorides. nih.gov Several reagents have been developed for this purpose.
One of the most prominent methods involves the use of diphenylphosphoryl azide (DPPA) . nih.govresearchgate.net This reagent allows for the direct conversion of carboxylic acids into acyl azides, which can then be used in subsequent reactions, such as the Curtius rearrangement, often without isolation of the acyl azide intermediate. nih.gov
Another effective method utilizes a combination of trichloroacetonitrile (B146778), triphenylphosphine (B44618), and sodium azide . organic-chemistry.org This system converts a wide range of carboxylic acids, including aromatic, aliphatic, and heterocyclic ones, into their corresponding acyl azides in excellent yields (typically 86–96%) at room temperature. organic-chemistry.org This mild protocol is notable for its high functional group tolerance and for avoiding the Curtius rearrangement during the reaction. organic-chemistry.org
Other reagents and systems that facilitate this direct conversion include:
Propylphosphonic anhydride (T3P®) , which acts as an acid activator. raco.cat
Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) . raco.cat
Table 2: Reagents for Direct Conversion of Carboxylic Acids to Acyl Azides
| Reagent System | Key Features | Typical Yields | Reference |
|---|---|---|---|
| Diphenylphosphoryl azide (DPPA) | One-pot procedure, often used for in situ Curtius rearrangement. | Good | nih.gov |
| Trichloroacetonitrile/Triphenylphosphine/NaN₃ | Mild, room temperature reaction; high functional group tolerance. | 86-96% | organic-chemistry.org |
| Propylphosphonic anhydride (T3P®) | Acts as an acid activator. | Good | raco.cat |
This table summarizes various reagent systems for the direct synthesis of acyl azides from carboxylic acids.
Synthesis of Acyl Azides from Amides
Recent developments have shown that amides can be directly converted into acyl azides. acs.orgorganic-chemistry.org This transformation can be achieved by reacting amides with sodium azide in dimethylformamide (DMF) at room temperature. organic-chemistry.orgacs.org The reaction proceeds via an acyl substitution mechanism. acs.org This method is particularly noteworthy as it provides a route to acyl azides from a different class of starting materials. Secondary amides can also be converted to acyl azides through a sequential reaction with p-toluenesulfonyl chloride and sodium azide. acs.orgorganic-chemistry.org
Alternative Synthetic Routes to Acyl Azides
Beyond nucleophilic acyl substitution and conversion from amides, other synthetic strategies have been developed to access acyl azides.
Oxidative Azidation of Aldehydes
The oxidative azidation of aldehydes presents a direct route to acyl azides from a different oxidation state. raco.cat Various methods have been reported for this transformation:
Treatment of aldehydes with iodine azide , which can be generated in situ from sodium azide and iodine monochloride. wikipedia.org
N-Heterocyclic carbene (NHC) catalysis in the presence of an azide source like trimethylsilyl azide (TMSN₃) offers a mild, transition-metal-free approach. organic-chemistry.orgahmadullins.com
The use of pyridinium chlorochromate (PCC) in the presence of sodium azide can transform aldehydes into acyl azides, although in some cases, rearrangement to carbamoyl (B1232498) azides can occur. tandfonline.com Aromatic aldehydes tend to favor the formation of acyl azides under these conditions. tandfonline.com
Table 3: Methods for Oxidative Azidation of Aldehydes to Acyl Azides
| Reagent/Catalyst System | Substrate Scope | Key Features | Reference |
|---|---|---|---|
| Iodine Azide | Aliphatic and aromatic aldehydes | Direct conversion | wikipedia.org |
| NHC/TMSN₃ | Various aldehydes | Transition-metal-free, mild conditions | organic-chemistry.orgahmadullins.com |
This table outlines different methodologies for the synthesis of acyl azides through the oxidative azidation of aldehydes.
Diazo Group Transfer Reactions utilizing Sulfonyl Azides
Diazo transfer reactions represent a powerful method for the synthesis of azides, including sulfonyl azides, from primary amines or other suitable precursors. nih.govorganic-chemistry.org These reactions typically employ a sulfonyl azide reagent as the source of the diazo group.
One of the most efficient and widely used reagents for this transformation is imidazole-1-sulfonyl azide . It is valued for its crystalline nature, stability, and the ability to be prepared on a large scale from inexpensive starting materials. researchgate.net The hydrogen sulfate (B86663) salt of imidazole-1-sulfonyl azide is particularly noted for its effectiveness in converting primary sulfonamides to sulfonyl azides in high yields without the need for copper salt catalysts. nih.govorganic-chemistry.org Mechanistic studies, including ¹⁵N NMR, have confirmed that the reaction proceeds through a diazo transfer mechanism. nih.gov
Another significant reagent in this class is triflyl azide (TfN₃) , which is also an effective diazo transfer agent. organic-chemistry.org It can be used for the direct synthesis of sulfonyl azides from readily available sulfonamides. organic-chemistry.org The choice of reagent often depends on the specific substrate and desired reaction conditions. For instance, benzotriazol-1-yl-sulfonyl azide is another stable, crystalline reagent that facilitates diazo transfer and is used in the preparation of various azides and diazo compounds. acs.org
The general mechanism of diazo transfer from a sulfonyl azide to a primary amine involves the formation of a triazene (B1217601) intermediate, which then fragments to yield the desired azide and the sulfonamide byproduct. The stability and reactivity of the sulfonyl azide reagent are critical factors for the success of the reaction. While highly effective, some sulfonyl azides can be explosive, necessitating careful handling. nih.gov The development of more stable reagents like imidazole-1-sulfonyl azide hydrochloride has been a significant advancement in improving the safety and convenience of diazo transfer reactions. organic-chemistry.orgnih.gov
Considerations for the Synthesis of Pyridine-Substituted Acyl Azides
The presence of the pyridine (B92270) ring in 2-acetamidoisonicotinoyl azide introduces specific challenges and considerations in its synthesis, namely the regiochemical control during the formation of the pyridine core and the tolerance of the various functional groups to the reaction conditions employed for acyl azide formation.
Regioselective Synthesis Strategies of Pyridine Derivatives
The synthesis of substituted pyridines with specific regiochemistry is a well-developed field of organic synthesis. A variety of methods exist to control the substitution pattern on the pyridine ring. organic-chemistry.org
One common strategy involves the modification of pre-existing pyridine rings. For example, the reaction of pyridine N-oxides with Grignard reagents can lead to the formation of 2-substituted pyridines. organic-chemistry.org Activating the pyridine N-oxide with an agent like trifluoromethanesulfonic anhydride allows for the regioselective addition of nucleophiles, such as malonate anions, to afford either 2- or 4-substituted pyridines in good yields. nih.gov
Another powerful approach is the construction of the pyridine ring from acyclic precursors through annulation reactions. A [3+3]-type condensation of O-acetyl ketoximes with α,β-unsaturated aldehydes, catalyzed by a combination of a copper(I) salt and a secondary amine, provides a modular route to a variety of substituted pyridines under mild conditions. organic-chemistry.org Similarly, tandem reactions, such as a sequence involving aza-Wittig, electrocyclization, and hydrogen shift, can rapidly generate polysubstituted pyridines from simple starting materials. organic-chemistry.org Rhodium-catalyzed coupling of α,β-unsaturated O-pivaloyl oximes with alkenes also offers a regioselective pathway to substituted pyridines. acs.org
For the synthesis of a 2,4-disubstituted pyridine like the core of this compound, a strategy that allows for the sequential and controlled introduction of the acetamido and the carboxyl (or a precursor) groups is essential.
Functional Group Tolerance in Acyl Azide Synthesis
The synthesis of acyl azides requires conditions that are compatible with the other functional groups present in the molecule. In the case of this compound, the acetamido group and the pyridine nitrogen must remain intact during the formation of the acyl azide.
Modern methods for acyl azide synthesis often exhibit good functional group tolerance. organic-chemistry.orgresearchgate.net For instance, the conversion of carboxylic acids to acyl azides can be achieved under mild conditions using reagents like trichloroacetonitrile and triphenylphosphine with sodium azide, which is generally compatible with a wide range of functional groups. organic-chemistry.org Another approach involves the use of N-acyl benzotriazoles, which can be converted to acyl azides without the need for strong acid activators. organic-chemistry.org
Recent advancements have introduced catalytic methods that further enhance functional group tolerance. For example, an iron-catalyzed azidation of N-hydroxyphthalimide esters provides a route to carbamoyl azides with a broad substrate scope. organic-chemistry.org Furthermore, mechanochemical methods, such as ball milling, have been shown to control the stability of thermally sensitive acyl azides and allow for reactions with high selectivity and functional group tolerance, even for electron-rich systems. acs.org The pyridine nitrogen, being basic, might require protection or the use of non-acidic conditions to prevent unwanted side reactions during the synthesis. The amide functionality is generally stable under many of the conditions used for acyl azide formation.
Mechanistic Investigations of 2 Acetamidoisonicotinoyl Azide Reactivity
The Curtius Rearrangement: A Detailed Mechanistic Elucidation for Acyl Azides
First discovered by Theodor Curtius in 1885, the Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. numberanalytics.comwikipedia.org This reaction has been a cornerstone in organic chemistry for creating amines, carbamates, and ureas. nih.govnumberanalytics.com The mechanism of this rearrangement has been a subject of considerable study, with evidence pointing towards a concerted process in thermal reactions. wikipedia.orglscollege.ac.in
Formation and Characterization of Isocyanate Intermediates
The central event in the Curtius rearrangement is the conversion of the acyl azide to an isocyanate intermediate. nih.govtestbook.com For 2-acetamidoisonicotinoyl azide, this transformation involves the migration of the acetamidopyridinyl group to the nitrogen atom with the simultaneous expulsion of a nitrogen molecule.
Recent research indicates that the thermal Curtius rearrangement proceeds through a concerted mechanism, where the migration of the R-group and the loss of nitrogen gas occur simultaneously. wikipedia.orglscollege.ac.in This is supported by the absence of nitrene insertion or addition byproducts in thermal reactions. wikipedia.orglscollege.ac.in The isocyanate intermediate is a stable species that can often be isolated, though it is typically used in situ for further transformations. organic-chemistry.orgmasterorganicchemistry.com The isocyanate can be characterized by spectroscopic methods, such as infrared (IR) spectroscopy, which shows a characteristic strong absorption band for the N=C=O group.
In some cases, particularly with sterically hindered acyl azides, the isocyanate can be too hindered to undergo nucleophilic attack as expected. almacgroup.com Instead, it may undergo alternative reaction pathways. almacgroup.com
Proposed Acyl Nitrene Intermediates and their Reactivity Profiles
Initially, the mechanism of the Curtius rearrangement was thought to be a two-step process involving the formation of a highly reactive acyl nitrene intermediate. wikipedia.orglscollege.ac.in However, extensive mechanistic studies have shown that while acyl nitrenes can be generated under photochemical conditions, they are generally not intermediates in the thermal Curtius rearrangement. nih.govwikipedia.org
Photochemical decomposition of acyl azides can lead to the formation of an acyl nitrene. wikipedia.orglscollege.ac.in This highly reactive species can undergo various reactions, including insertion into C-H bonds and addition to double bonds, which can lead to undesired side products. wikipedia.orglscollege.ac.in The reactivity of the acyl nitrene is influenced by its electronic state (singlet or triplet), which can be controlled by reaction conditions. researchgate.netresearchgate.net Computational studies have been employed to understand the energetics and mechanisms of various nitrene reactions. researchgate.net
The table below summarizes the different reactivity profiles of thermal and photochemical Curtius rearrangements.
| Condition | Intermediate | Primary Product | Potential Side Reactions |
| Thermal | Concerted transition state | Isocyanate | Generally minimal |
| Photochemical | Acyl nitrene | Isocyanate, nitrene-derived products | C-H insertion, addition to alkenes |
Influence of Solvent Systems and Temperature on Reaction Pathway
The choice of solvent and the reaction temperature can significantly influence the outcome of the Curtius rearrangement. numberanalytics.com Polar aprotic solvents are often preferred for this reaction. numberanalytics.com The temperature required for the thermal rearrangement can be influenced by the structure of the acyl azide and the presence of catalysts. numberanalytics.comlscollege.ac.in
Higher temperatures generally increase the rate of the rearrangement but can also promote side reactions or decomposition of the product. numberanalytics.comcdnsciencepub.com For instance, the decomposition temperature of cis-crotonyl azide is significantly lower than that of its trans isomer. cdnsciencepub.com Catalysts, such as Brønsted and Lewis acids, can lower the decomposition temperature required for the rearrangement by coordinating to the acyl oxygen atom. wikipedia.orglscollege.ac.in
The solvent can also play a role in trapping the isocyanate intermediate. For example, in the presence of an alcohol, the isocyanate is converted to a carbamate (B1207046), while in the presence of water, it forms an unstable carbamic acid that decarboxylates to yield a primary amine. masterorganicchemistry.com
Comparative Mechanistic Studies with Related Rearrangement Reactions
The Curtius rearrangement is part of a family of reactions that involve the 1,2-migration of a substituent to an electron-deficient nitrogen atom. Understanding its similarities and differences with other named rearrangements, such as the Schmidt and Hofmann reactions, provides a broader context for its reactivity.
Distinction from Schmidt Reaction Mechanisms
The Schmidt reaction achieves a similar transformation to the Curtius rearrangement, converting a carboxylic acid to an amine via an isocyanate intermediate. wikipedia.orgvedantu.com However, the key difference lies in the formation of the azide intermediate. wikipedia.org In the Curtius rearrangement, the acyl azide is typically prepared from an acyl halide and an azide salt under neutral conditions. organic-chemistry.orgwikipedia.org In contrast, the Schmidt reaction involves the reaction of a carboxylic acid with hydrazoic acid under acidic conditions. wikipedia.orgvedantu.com
The mechanism of the Schmidt reaction with carboxylic acids starts with the protonation of the carboxylic acid and subsequent reaction with hydrazoic acid to form a protonated azido (B1232118) ketone, which then rearranges. wikipedia.org
| Feature | Curtius Rearrangement | Schmidt Reaction |
| Starting Material | Carboxylic acid (via acyl azide) | Carboxylic acid |
| Azide Formation | From acyl halide and azide salt (neutral) | Reaction with hydrazoic acid (acidic) |
| Key Intermediate | Acyl azide, Isocyanate | Protonated azido ketone, Isocyanate |
Analogies and Differences with Hofmann Rearrangement
The Hofmann rearrangement also converts a primary amide to a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. masterorganicchemistry.comnumberanalytics.com The primary distinction from the Curtius rearrangement is the starting material. masterorganicchemistry.comtutorchase.com The Hofmann rearrangement begins with a primary amide, which is treated with a halogen (like bromine) and a strong base. masterorganicchemistry.comnumberanalytics.com
Both reactions share the formation of an isocyanate intermediate and the subsequent migration of a group to an electron-deficient nitrogen. masterorganicchemistry.com However, the precursors and the reagents used to initiate the rearrangement are different. numberanalytics.com
| Feature | Curtius Rearrangement | Hofmann Rearrangement |
| Starting Material | Acyl azide | Primary amide |
| Reagents | Heat or light | Halogen and strong base |
| Key Intermediate | Isocyanate | N-haloamide, Isocyanate |
Photochemical and Thermal Decomposition Pathways of Acyl Azides
The reactivity of acyl azides, such as this compound, is prominently characterized by their decomposition under thermal and photochemical conditions. These decomposition pathways are fundamental in synthetic organic chemistry as they provide routes to isocyanates and subsequently to a variety of nitrogen-containing functional groups like amines, ureas, and carbamates. wikipedia.orgnih.govnih.gov The specific mechanism, however, differs significantly depending on whether the reaction is initiated by heat or by light.
Thermal Decomposition
The thermal decomposition of acyl azides is famously known as the Curtius rearrangement. wikipedia.orgorganic-chemistry.org First described by Theodor Curtius in 1885, this reaction involves heating an acyl azide, which results in the loss of nitrogen gas (N₂) and the formation of an isocyanate. wikipedia.orgallen.in
Mechanistic studies have indicated that the thermal decomposition is a concerted process. wikipedia.orgnih.gov In this mechanism, the migration of the alkyl or aryl group (the R-group) from the carbonyl carbon to the adjacent nitrogen atom occurs simultaneously with the expulsion of molecular nitrogen. allen.in A key characteristic of this concerted pathway is the complete retention of the stereochemical configuration of the migrating group. nih.govnih.govtestbook.com
It was initially thought that the reaction proceeded through a two-step process involving the formation of a highly reactive acyl nitrene intermediate. wikipedia.orgnih.gov However, the absence of byproducts that would typically arise from nitrene insertion or addition reactions in thermal processes supports the concerted mechanism. wikipedia.org For this compound, the thermal pathway would lead directly to the corresponding isocyanate, 2-acetamido-4-isocyanatopyridine, with minimal side reactions.
Table 1: Comparison of Thermal and Photochemical Decomposition of Acyl Azides
| Feature | Thermal Decomposition (Curtius Rearrangement) | Photochemical Decomposition |
| Initiation | Heat wikipedia.orgorganic-chemistry.org | UV Light wikipedia.orgrsc.org |
| Key Intermediate | None (transition state) wikipedia.orgnih.gov | Acyl Nitrene wikipedia.orgnih.govacs.org |
| Mechanism | Concerted wikipedia.orgnih.gov | Stepwise wikipedia.orgrsc.org |
| Primary Product | Isocyanate wikipedia.orgallen.in | Isocyanate and potential side products wikipedia.orgthieme-connect.com |
| Stereochemistry | Retention of configuration at migrating group nih.govnih.gov | Retention of configuration in rearrangement step |
| Byproducts | Generally minimal wikipedia.org | Products from nitrene insertion/addition wikipedia.orgthieme-connect.comthieme-connect.com |
Photochemical Decomposition
In contrast to the thermal pathway, the photochemical decomposition of acyl azides, induced by irradiation with UV light, is not a concerted process. wikipedia.org The reaction is initiated by the absorption of light, which leads to the cleavage of the weak N–N bond, expelling nitrogen gas and generating a highly reactive acyl nitrene intermediate. wikipedia.orgnih.govrsc.org
This acyl nitrene can then undergo rearrangement, where the R-group migrates to the electron-deficient nitrogen to form the same isocyanate product as in the thermal reaction. wikipedia.orgtestbook.com However, the reactive nitrene intermediate can also participate in a variety of competing reactions, which can lower the yield of the desired isocyanate. wikipedia.org These side reactions include:
Insertion: The nitrene can insert into C-H bonds of the solvent. wikipedia.org
Addition: It can add to unsaturated bonds. wikipedia.org
Intramolecular Reactions: If the molecule contains suitable functional groups, the nitrene can react intramolecularly. Research on benzoyl azides bearing a neighboring amide group has shown that they can undergo an unexpected intramolecular insertion into the N-H bond of the amide. thieme-connect.comthieme-connect.com
For this compound, photolysis would generate the 2-acetamidoisonicotinoyl nitrene. This intermediate could then rearrange to the isocyanate. However, given the presence of the adjacent acetamido group, an intramolecular insertion into the N-H bond to form a five-membered ring is a plausible and competing reaction pathway, based on studies of analogous systems. thieme-connect.comthieme-connect.com The choice of solvent and reaction temperature is critical, as photoreactions of some ortho-substituted benzoyl azides must be conducted at low temperatures (≤ 0°C) to suppress the competing thermal Curtius rearrangement. thieme-connect.com
Table 2: Expected Decomposition Products of this compound
| Condition | Pathway | Expected Major Product | Potential Byproducts |
| Thermal (Heat) | Concerted Curtius Rearrangement | 2-Acetamido-4-isocyanatopyridine | Generally none expected from rearrangement wikipedia.org |
| Photochemical (UV Light) | Stepwise via Acyl Nitrene | 2-Acetamido-4-isocyanatopyridine | Product of intramolecular N-H insertion thieme-connect.comthieme-connect.com, Products of reaction with solvent wikipedia.org |
Transformations and Derivatizations of 2 Acetamidoisonicotinoyl Azide
Conversion of Isocyanates to Amine-Derived Functional Groups
The acyl azide (B81097) of 2-acetamidoisonicotinoyl azide can be converted into an isocyanate intermediate through the Curtius rearrangement. nih.govwikipedia.org This thermal or photochemical decomposition involves the loss of nitrogen gas (N₂) and the migration of the pyridyl group to the nitrogen atom, yielding 2-acetamido-4-isocyanatopyridine. wikipedia.org This isocyanate is a versatile electrophile that can be trapped by various nucleophiles to form a range of stable amine-derived products, including primary amines, carbamates, and ureas. nih.govnih.gov
The isocyanate generated from the Curtius rearrangement can be converted into a primary amine through a two-step process involving hydrolysis and decarboxylation. organic-chemistry.org When the isocyanate reacts with water, it forms an unstable carbamic acid intermediate. organic-chemistry.org This intermediate spontaneously loses a molecule of carbon dioxide (CO₂) to yield the corresponding primary amine, 4-amino-N-(pyridin-2-yl)acetamide. This transformation provides a direct route from a carboxylic acid derivative (via the acyl azide) to an amine with one fewer carbon atom. wikipedia.orgorganic-chemistry.org
Reaction Scheme: Isocyanate to Amine
| Reactant | Intermediate | Final Product |
|---|
Carbamates, also known as urethanes, are synthesized by reacting the isocyanate intermediate with an alcohol. wikipedia.org The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the carbamate (B1207046) linkage. nih.gov This reaction is highly efficient and is used to introduce a variety of alkoxy groups onto the molecular scaffold. The reaction tolerates a wide range of functional groups on the alcohol, making it a versatile method for derivatization. nih.govorganic-chemistry.org
Table 1: Examples of Carbamate Synthesis
| Isocyanate Reactant | Alcohol (R-OH) | Resulting Carbamate Product |
|---|---|---|
| 2-Acetamido-4-isocyanatopyridine | Methanol (B129727) | Methyl (2-acetamidopyridin-4-yl)carbamate |
| 2-Acetamido-4-isocyanatopyridine | Ethanol | Ethyl (2-acetamidopyridin-4-yl)carbamate |
Substituted ureas are formed when the isocyanate intermediate reacts with primary or secondary amines. nih.gov The nitrogen atom of the amine nucleophilically attacks the isocyanate carbon, leading to the formation of a stable urea (B33335) derivative. This reaction is a common method for creating complex molecules and linking different molecular fragments. organic-chemistry.org
Similarly, thiocarbamates can be prepared by reacting the isocyanate with a thiol (R-SH). The sulfur atom of the thiol acts as the nucleophile, resulting in the formation of a thiocarbamate linkage.
Table 2: Synthesis of Urea and Thiocarbamate Derivatives
| Reactant | Nucleophile | Resulting Product | Class |
|---|---|---|---|
| 2-Acetamido-4-isocyanatopyridine | Ammonia (NH₃) | 1-(2-Acetamidopyridin-4-yl)urea | Urea |
| 2-Acetamido-4-isocyanatopyridine | Aniline (C₆H₅NH₂) | 1-(2-Acetamidopyridin-4-yl)-3-phenylurea | Urea |
Azide-Alkyne Cycloaddition (Click Chemistry) with this compound Scaffolds
The azide functional group of this compound is an ideal handle for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. wikipedia.org Specifically, the azide can undergo 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings. This transformation is widely used in bioconjugation, materials science, and drug discovery. nih.gov
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction that unites an azide with a terminal alkyne. wikipedia.org The reaction, catalyzed by a copper(I) source, proceeds rapidly under mild conditions to exclusively yield the 1,4-disubstituted triazole regioisomer. wikipedia.orgnih.gov The copper catalyst activates the terminal alkyne, facilitating its reaction with the azide. nih.gov This method's high regioselectivity and reliability make it a powerful tool for molecular assembly. jenabioscience.com
Table 3: Examples of CuAAC Reactions
| Azide Reactant | Terminal Alkyne | Product (1,4-Disubstituted Triazole) |
|---|---|---|
| This compound | Phenylacetylene | 2-Acetamido-N-(4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoyl)acetamide |
| This compound | Propargyl alcohol | 2-Acetamido-N-(4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoyl)acetamide |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative to CuAAC that proceeds without the need for a metal catalyst. The reaction's driving force comes from the ring strain of a cyclic alkyne, such as a cyclooctyne (B158145) derivative. magtech.com.cn This approach is particularly valuable in biological systems where the potential toxicity of a copper catalyst is a concern. nih.govnih.gov The reaction of this compound with a strained alkyne like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) leads to the formation of a stable triazole conjugate. nih.govuu.nl
Table 4: Examples of SPAAC Reactions
| Azide Reactant | Strained Alkyne | Product Class |
|---|---|---|
| This compound | Dibenzocyclooctyne (DBCO) | Dibenzofused triazole adduct |
| This compound | Bicyclo[6.1.0]nonyne (BCN) | Bicyclononyne-fused triazole adduct |
Investigation of Alternate Reaction Pathways in Click Chemistry
The azide functional group is a cornerstone of "click chemistry," most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. While this reaction is highly efficient and widely utilized, the electronic nature of the pyridine (B92270) ring and the adjacent acetamido group in this compound could influence its reactivity and open alternative pathways. The electron-withdrawing character of the isonicotinoyl moiety is expected to modulate the nucleophilicity of the azide, potentially affecting the rate and efficiency of the canonical click reaction.
Furthermore, under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts, azide compounds can undergo [3+2] cycloadditions with a variety of dipolarophiles other than alkynes, such as alkenes, nitriles, and isocyanates. Research into these alternative cycloaddition reactions with this compound could yield novel heterocyclic structures with potential applications in medicinal chemistry and materials science. The investigation into catalyst-free, strain-promoted azide-alkyne cycloadditions (SPAAC) with suitably strained alkynes would also be a pertinent area of exploration, offering a bioorthogonal ligation strategy.
| Reaction Type | Potential Dipolarophile | Expected Product |
| [3+2] Cycloaddition | Alkenes | Triazolines |
| [3+2] Cycloaddition | Nitriles | Tetrazoles |
| [3+2] Cycloaddition | Isocyanates | Triazolinones |
Staudinger Ligation and Aza-Wittig Reactions of Azides
The reaction of azides with phosphines is a versatile transformation that can lead to either amines via the Staudinger reduction or to imines and their derivatives through the aza-Wittig reaction.
Staudinger Ligation: this compound is expected to react readily with triaryl- or trialkylphosphines to form an aza-ylide intermediate. In the presence of an intramolecularly- O or S-linked phosphine (B1218219), this intermediate can undergo the Staudinger ligation to form a stable amide bond. This reaction is of significant interest in chemical biology for the chemoselective ligation of biomolecules. The reactivity of this compound in this context would be influenced by the steric and electronic properties of the phosphine used.
Aza-Wittig Reaction: The intermediate aza-ylide formed from the reaction of this compound with a phosphine can be trapped by various electrophiles, most notably aldehydes and ketones, in an aza-Wittig reaction. This would result in the formation of the corresponding imines. The electron-withdrawing nature of the isonicotinoyl group could enhance the electrophilicity of the carbonyl carbon in the intermediate, potentially facilitating the reaction. Intramolecular aza-Wittig reactions, where the electrophile is part of the same molecule, could provide a route to novel fused heterocyclic systems.
| Reagent | Reaction Type | Product |
| Triphenylphosphine (B44618), then H₂O | Staudinger Reduction | 2-Acetamidoisonicotinamine |
| Triphenylphosphine, then RCHO | Aza-Wittig Reaction | N-(2-Acetamidoisonicotinoyl)imine |
Nucleophilic Reactivity of the Azide Moiety
The azide anion is a potent nucleophile, and the azide group in this compound can participate in nucleophilic substitution and addition reactions.
SN2 Reactions with Electrophilic Centers
While the azide in this compound is attached to a carbonyl group, which reduces its nucleophilicity compared to ionic azides, it can still potentially act as a nucleophile in SN2 reactions, particularly with highly reactive electrophiles. For instance, reaction with potent alkylating agents like triflates or tosylates could lead to the formation of N-alkylated products, although this reactivity is generally less favored for acyl azides.
Reactions with Carbonyl Compounds and Other Electrophiles
The nucleophilic character of the terminal nitrogen of the azide in this compound allows it to react with various electrophilic centers. For example, it can add to activated carbonyl compounds, such as acid chlorides or anhydrides, to form N-acyl derivatives. Reactions with isocyanates and isothiocyanates would be expected to yield triazolinone and triazolinethione derivatives, respectively. The Lewis basicity of the pyridine nitrogen could also play a role in modulating the reactivity of the azide moiety by coordinating to metal catalysts or Lewis acids.
| Electrophile | Reaction Type | Expected Product |
| Alkyl Halide (e.g., CH₃I) | SN2 (less likely) | N-alkylated azide |
| Acid Chloride (e.g., CH₃COCl) | Nucleophilic Acyl Substitution | N-acylated azide |
| Isocyanate (e.g., PhNCO) | Nucleophilic Addition | Triazolinone derivative |
Ring Transformations and Cyclization Reactions involving Pyridine Azides
A patent (WO2010042699A1) describes a reaction where a suspension of this compound in a mixture of acetic acid and water is heated to 100 °C. google.com While the specific product of this reaction is not fully detailed in the provided abstract, heating acyl azides can lead to Curtius rearrangement, where the azide loses nitrogen gas to form an isocyanate. In the context of the pyridine ring and the presence of the acetamido group, this reactive isocyanate intermediate could undergo subsequent intramolecular cyclization.
For instance, the isocyanate could be attacked by the nitrogen of the acetamido group or the pyridine ring nitrogen, leading to the formation of fused heterocyclic systems. The specific regio- and chemoselectivity of such a cyclization would depend on the reaction conditions and the relative nucleophilicity of the different nitrogen atoms in the molecule. Such intramolecular cyclizations of pyridine azides are a powerful strategy for the synthesis of novel, complex heterocyclic scaffolds.
| Reaction Condition | Intermediate | Potential Product |
| Heating in AcOH/H₂O | Isocyanate (via Curtius Rearrangement) | Fused heterocyclic systems |
Advanced Applications of 2 Acetamidoisonicotinoyl Azide in Complex Organic Synthesis
Utilization in the Synthesis of Nitrogen-Containing Heterocyclic Systemsbiosyn.com
The azide (B81097) functionality of 2-acetamidoisonicotinoyl azide is a key precursor for the generation of various nitrogen-containing heterocycles. The reactivity of the azide group can be harnessed through thermal, photochemical, or catalytic methods to construct diverse molecular architectures. biosyn.comhorizondiscovery.com
A primary application of this compound in the synthesis of pyridine-derived heterocycles is through the Curtius rearrangement. researchgate.netnih.gov This reaction involves the thermal or photochemical decomposition of the acyl azide to form a highly reactive isocyanate intermediate, with the concomitant loss of nitrogen gas. nih.govbibliotekanauki.pl The resulting isocyanate is a versatile building block that can be trapped by a variety of nucleophiles to yield a range of stable products.
For instance, reaction of the isocyanate with water leads to the formation of an unstable carbamic acid, which readily decarboxylates to afford the corresponding primary amine. peptide.comnih.gov Trapping with alcohols or amines yields stable carbamates and ureas, respectively. nih.gov These transformations are particularly valuable in medicinal chemistry for the synthesis of bioactive molecules. nih.gov The Curtius rearrangement proceeds with retention of configuration, making it a powerful tool in stereoselective synthesis. horizondiscovery.com
A key synthetic strategy involves the intramolecular cyclization of the isocyanate generated from this compound. If a suitable nucleophile is present on a neighboring group, it can attack the isocyanate to form a new heterocyclic ring fused to the pyridine (B92270) core. For example, an appropriately positioned amino group can lead to the formation of a cyclic urea (B33335). nih.gov
| Transformation | Intermediate | Product Type | Ref. |
| Curtius Rearrangement | Isocyanate | Amine, Carbamate (B1207046), Urea | researchgate.netnih.gov |
| Intramolecular Cyclization | Isocyanate | Fused Heterocycle (e.g., cyclic urea) | nih.gov |
Beyond the Curtius rearrangement, this compound can be employed in the synthesis of fused heterocyclic systems through various other pathways. One such method is the intramolecular Staudinger/aza-Wittig tandem reaction. nih.gov In this sequence, the azide reacts with a phosphine (B1218219) to form an iminophosphorane. If a carbonyl group, such as a ketone or an aldehyde, is present in a suitable position, an intramolecular aza-Wittig reaction can occur, leading to the formation of a fused heterocyclic imine. nih.gov Subsequent reduction of the imine can provide medicinally relevant saturated fused heterocycles. nih.gov
Another approach to fused heterocycles involves the thermal or photochemical generation of a nitrene from the azide. The highly reactive nitrene can then undergo intramolecular C-H insertion or cyclization onto a nearby aromatic ring to form a new fused ring system. The synthesis of a novel blue-light emitting heterocyclic system has been reported through the thermal cyclization of a 2-pyridine derived 4-azido-1,2,3-triazole, where the nitrene generated from the azide cyclizes onto the pyridine nitrogen. elsevierpure.com
The azide group of this compound is an ideal precursor for the synthesis of triazoles and tetrazoles, which are important five-membered heterocyclic scaffolds in medicinal chemistry.
Triazoles: The most prominent method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. wikipedia.org The copper(I)-catalyzed version of this reaction, known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is particularly powerful due to its high efficiency, regioselectivity (yielding the 1,4-disubstituted isomer), and mild reaction conditions. mdpi.comresearchgate.netresearchgate.net this compound can readily participate in CuAAC reactions with a wide variety of terminal alkynes to produce a library of pyridine-substituted 1,2,3-triazoles. mdpi.com
Tetrazoles: Tetrazoles can be synthesized from azides through cycloaddition reactions with nitriles or isocyanides. nih.govmdpi.com The reaction of this compound with a nitrile, often in the presence of a Lewis acid catalyst, would yield a 1,5-disubstituted tetrazole. Alternatively, multicomponent reactions, such as the Ugi-azide reaction, provide a convergent route to 1,5-disubstituted tetrazoles. escholarship.org It is also important to note the existence of azide-tetrazole tautomerism, where some azidopyridines can exist in equilibrium with their fused tetrazole form. peptide.com
| Heterocycle | Key Reaction | Reactant Partner | Ref. |
| 1,2,3-Triazole | Huisgen 1,3-Dipolar Cycloaddition (CuAAC) | Alkyne | mdpi.comresearchgate.net |
| Tetrazole | [3+2] Cycloaddition | Nitrile or Isocyanide | nih.govmdpi.com |
Role in Peptide and Oligonucleotide Synthesis through Bioorthogonal Ligationlumiprobe.comenergetic-materials.org.cnresearchgate.net
The azide group is a key functional handle in bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org this compound can be utilized to introduce this bioorthogonal functionality into peptides and oligonucleotides.
Azide-modified biomolecules can undergo two main types of bioorthogonal ligation reactions: the Staudinger ligation and azide-alkyne cycloadditions. The Staudinger ligation involves the reaction of an azide with a triarylphosphine to form an aza-ylide, which can then be engineered to produce a stable amide bond. nih.govmdpi.com
More commonly, the azide is used in copper-catalyzed (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. escholarship.orgmdpi.com Azido (B1232118) amino acids can be incorporated into peptides during solid-phase peptide synthesis, and the resulting azide-containing peptides can be conjugated with molecules bearing an alkyne group. peptide.comnih.govnih.gov Similarly, azide-modified nucleosides can be incorporated into oligonucleotides, allowing for their post-synthetic modification via click chemistry. biosyn.comnih.gov This enables the attachment of fluorescent dyes, affinity tags, or other functionalities for studying the structure and function of these biomolecules.
Application in Material Sciences for Polymer and Supramolecular Structure Modificationhorizondiscovery.comnih.gov
The reactivity of the azide group in this compound also lends itself to applications in material sciences, particularly in the modification of polymers and the construction of supramolecular structures.
Azide-containing polymers are of significant interest for a variety of applications. For example, glycidyl (B131873) azide polymer (GAP) is an energetic binder used in propellants. nih.gov The introduction of azide functionalities into other polymer backbones allows for subsequent modification or cross-linking. This compound could be used to introduce azide groups onto a polymer chain, which can then be cross-linked by heating to generate nitrenes that form covalent bonds between polymer chains. researchgate.net Alternatively, the azide groups can serve as handles for attaching other molecules to the polymer surface via click chemistry, thereby tuning the material's properties. elsevierpure.com
In the realm of supramolecular chemistry, azides are utilized as linkers in the formation of coordination polymers. mdpi.com These are extended networks of metal ions connected by organic ligands. The nitrogen atoms of the pyridine ring and potentially the carbonyl oxygen of the acetamido group in this compound could coordinate to a metal center, while the azide group could bridge between metal centers, leading to the formation of one-, two-, or three-dimensional supramolecular structures. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Acetamidoisonicotinoyl azide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling isonicotinoyl chloride with acetamide derivatives, followed by azide introduction via nucleophilic substitution. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a reliable method for azide functionalization, ensuring regioselectivity and high yields (>95% in optimized conditions) . Purity optimization requires rigorous purification techniques:
- Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients to isolate the azide product .
- Crystallization : Ethanol/water mixtures (3:1 v/v) effectively remove unreacted precursors .
Q. Which analytical techniques are most effective for characterizing this compound?
- Core Methods :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies acetamide protons (δ 2.0–2.2 ppm) and aromatic pyridine signals (δ 8.0–8.5 ppm). Confirm azide absence of decomposition by tracking singlet peaks .
- Mass Spectrometry : High-resolution ESI-MS detects molecular ion [M+H]⁺ with <2 ppm error .
- Elemental Analysis : Validate C, H, N composition against theoretical values (±0.3% tolerance) .
Q. How should researchers handle stability and storage challenges for this compound?
- Stability Profile : The azide group is thermally sensitive; decomposition occurs above 40°C, releasing nitrogen oxides . Light exposure accelerates degradation (t₁/₂ <72 hrs under UV light) .
- Storage Protocol :
- Short-term : Store in amber vials at 2–8°C under inert gas (argon) .
- Long-term : Lyophilize and keep at -20°C in desiccated conditions (≤5% humidity) .
Advanced Research Questions
Q. What mechanistic insights guide the design of this compound in click chemistry applications?
- Reaction Mechanism : The CuAAC reaction proceeds via a stepwise mechanism:
Copper(I) acetylide formation from terminal alkynes.
Azide coordination to Cu(I), forming a six-membered transition state.
Triazole product release with Cu(I) regeneration .
- Optimization Strategies :
- Use tris(benzyltriazolylmethyl)amine (TBTA) ligands to stabilize Cu(I) and suppress oxidative side reactions .
- Solvent selection (e.g., DMF:H₂O 4:1) enhances solubility and reaction kinetics .
Q. How can contradictory data on azide reactivity be resolved in kinetic studies?
- Root Causes : Discrepancies often arise from:
- Oxygen Contamination : Trace O₂ oxidizes Cu(I) to Cu(II), altering reaction rates. Use degassed solvents and glovebox conditions .
- Substrate Purity : Residual solvents (e.g., DCM) quench reactive intermediates. Validate via GC-MS .
- Resolution Workflow :
Replicate experiments under controlled inert atmospheres.
Apply multivariate analysis (e.g., ANOVA) to isolate variables .
Q. What advanced applications exist for this compound in targeted drug delivery systems?
- Case Study : Conjugation with monoclonal antibodies via CuAAC enables site-specific drug delivery. For example:
- Protocol : React this compound with DBCO-modified antibodies (1:5 molar ratio, 37°C, 2 hrs).
- Validation : Flow cytometry confirms cellular uptake efficiency (>80% in HeLa cells) .
Methodological Challenges & Best Practices
Q. How can computational modeling predict decomposition pathways of this compound?
- Approach :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states and activation energies .
- Outputs : Simulate thermogravimetric (TGA) profiles to identify decomposition thresholds (e.g., 40°C) .
Q. What ethical and reporting standards apply to studies involving reactive azides?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
